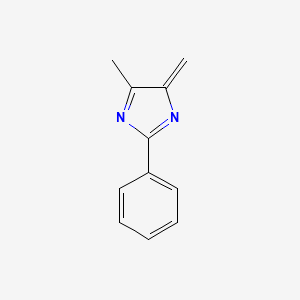
5-Methyl-4-methylene-2-phenyl-4H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Methyl-4-methylene-2-phenyl-4H-imidazole is a heterocyclic compound featuring an imidazole ring substituted with a methyl group at the 5-position, a methylene group at the 4-position, and a phenyl group at the 2-position. Imidazoles are a significant class of compounds in organic chemistry due to their presence in many biologically active molecules and their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-methylene-2-phenyl-4H-imidazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a typical synthetic route might involve the condensation of a substituted aldehyde with an amine and a nitrile, followed by cyclization to form the imidazole ring.
Condensation Reaction: The reaction between benzaldehyde, methylamine, and acetonitrile under acidic conditions can lead to the formation of the desired imidazole.
Cyclization: The intermediate formed from the condensation undergoes cyclization, often facilitated by heating or the presence of a catalyst, to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Catalysts such as Lewis acids or bases might be employed to enhance reaction rates and selectivity
Biological Activity
5-Methyl-4-methylene-2-phenyl-4H-imidazole is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a five-membered ring containing three carbon atoms and two nitrogen atoms. The unique substitution pattern, with a methyl group at the 5-position, a methylene group at the 4-position, and a phenyl group at the 2-position, influences its reactivity and biological properties.
Antimicrobial Properties
Research indicates that imidazole derivatives, including this compound, exhibit antimicrobial activity. In particular, compounds with similar structures have shown effectiveness against various bacterial strains. For example, studies on related imidazole compounds have demonstrated minimum inhibitory concentration (MIC) values indicating significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound may interact with enzymes or receptors in biological systems. Imidazole derivatives are known to influence enzymatic activities, potentially acting as inhibitors or modulators.
- Binding Affinity : The imidazole ring allows for interactions with metal ions and other biomolecules, which can lead to altered signaling pathways or metabolic processes.
- Anticancer Potential : Some studies indicate that imidazole derivatives may possess anticancer properties by targeting specific cellular pathways involved in tumor growth and proliferation. This potential is still under investigation, requiring further exploration of structure-activity relationships .
Study on Antimicrobial Efficacy
In a comparative study of various imidazole derivatives, this compound was evaluated for its antimicrobial efficacy. The results showed promising activity with an MIC value comparable to established antibiotics .
| Compound Name | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| This compound | 12.5 | Staphylococcus aureus |
| Control Antibiotic (Ciprofloxacin) | 2 | Staphylococcus aureus |
| Control Antibiotic (Isoniazid) | 0.25 | Mycobacterium tuberculosis |
Study on Enzyme Interaction
A study focused on the interaction between imidazole derivatives and indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immune response modulation and cancer progression, highlighted the potential of these compounds in therapeutic applications. The binding affinity of derivatives was assessed using computational docking approaches .
Future Directions
Further research is necessary to fully elucidate the biological activity of this compound. Potential areas for exploration include:
- Detailed Mechanistic Studies : Investigating the specific interactions between the compound and various biological targets.
- In Vivo Studies : Assessing the pharmacokinetics and therapeutic efficacy in animal models to better understand its potential applications in medicine.
- Structure-Activity Relationship (SAR) Analysis : Exploring modifications to the chemical structure to enhance potency and selectivity against specific targets.
Properties
Molecular Formula |
C11H10N2 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
4-methyl-5-methylidene-2-phenylimidazole |
InChI |
InChI=1S/C11H10N2/c1-8-9(2)13-11(12-8)10-6-4-3-5-7-10/h3-7H,1H2,2H3 |
InChI Key |
AQDXHQYQEXGUCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC1=C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















